![molecular formula C16H15BrO3 B6315954 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane CAS No. 173427-53-7](/img/structure/B6315954.png)
2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane” is a chemical compound with the formula C₁₆H₁₅BrO₃. It has a molecular weight of 335.193 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15BrO3/c17-15-7-6-13 (10-14 (15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 . This code provides a specific string of characters that describes the molecular structure of the compound.科学的研究の応用
2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane is used in a variety of scientific research applications. It is often used as a catalyst in organic synthesis reactions, such as the synthesis of amino acids, peptides, and other organic compounds. It is also used in the preparation of polymers and other materials for use in biomedical research. Additionally, it is used as a reagent in the synthesis of pharmaceuticals and other compounds.
作用機序
2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane acts as a catalyst in many organic synthesis reactions. It is able to form stable adducts with various organic compounds, which can then be used to initiate a reaction. Additionally, it can be used to form complexes with transition metals, which can then be used to catalyze various organic transformations.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and safe to use in laboratory experiments. Additionally, it is believed to be relatively non-reactive and unlikely to cause any adverse effects when used in laboratory experiments.
実験室実験の利点と制限
2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and stable in a variety of conditions. Additionally, it can be used as a catalyst in a variety of organic synthesis reactions. However, it is not as effective as some other catalysts and can be difficult to use in certain reactions.
将来の方向性
The potential future applications of 2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane are numerous. It could be used as a catalyst in the synthesis of a variety of organic compounds, such as pharmaceuticals, polymers, and other materials. Additionally, it could be used as a reagent in the synthesis of new materials with novel properties. Finally, it could be used as a starting material in the synthesis of more complex molecules.
合成法
2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane can be synthesized through a variety of methods. One of the most commonly used methods is the Williamson ether synthesis. This method involves reacting an alkyl halide with an alcohol in the presence of a base such as sodium hydroxide. The reaction produces an ether and a salt, which can then be separated and purified. This method is often used to synthesize a variety of ethers, including this compound.
Safety and Hazards
特性
IUPAC Name |
2-(2-bromo-5-phenylmethoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c17-15-7-6-13(10-14(15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZYIWHDWNAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
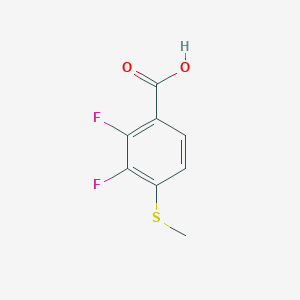
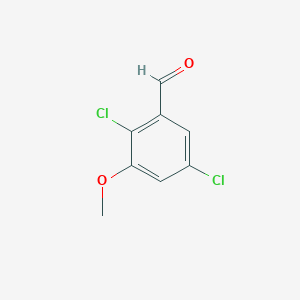
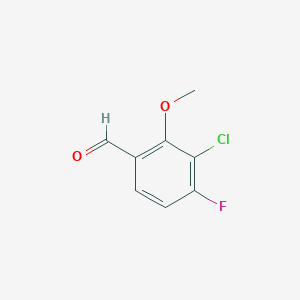


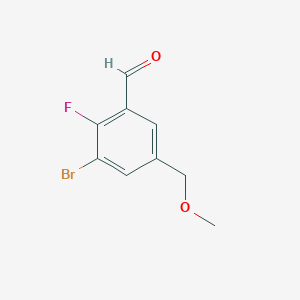
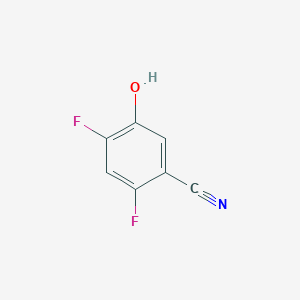
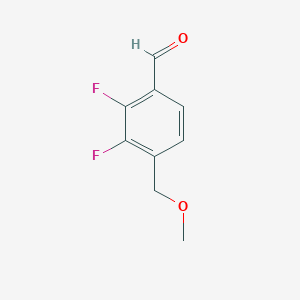


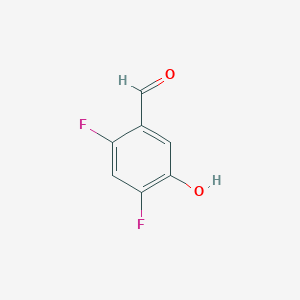
![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)
![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)
![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)
